molecular formula C14H14Cl2N2O3 B133330 cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol CAS No. 61397-58-8

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol

Cat. No.: B133330
CAS No.: 61397-58-8
M. Wt: 329.2 g/mol
InChI Key: VJZJGRMLFMJRGG-FZMZJTMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol is a critical intermediate in the synthesis of ketoconazole (C26H28Cl2N4O4), a broad-spectrum antifungal agent . Its structure features a 1,3-dioxolane ring substituted with a 2,4-dichlorophenyl group, an imidazole moiety, and a methanol group. This compound’s stereochemistry (cis-configuration) is essential for biological activity, as it ensures proper binding to fungal cytochrome P450 enzymes . It is synthesized via multi-step processes involving Friedel-Crafts acylation, glycerol cyclization, and imidazole alkylation, with a total yield of 19.1% .

Properties

CAS No.

61397-58-8

Molecular Formula

C14H14Cl2N2O3

Molecular Weight

329.2 g/mol

IUPAC Name

[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14-/m0/s1

InChI Key

VJZJGRMLFMJRGG-FZMZJTMJSA-N

SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO

Isomeric SMILES

C1[C@@H](O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO

Canonical SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO

Other CAS No.

61397-58-8

Synonyms

(2R,4S)-rel-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol; 

Origin of Product

United States

Preparation Methods

Ketal Formation with Glycerol

The process begins with the reaction of 2,4-dichloroacetophenone with glycerol under acidic conditions to form 2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (Compound III). This step typically employs 4-methylbenzenesulfonic acid as a catalyst in toluene, with azeotropic removal of water at 110–120°C for 8–12 hours.

Reaction Conditions:

ParameterValue
Catalyst4-methylbenzenesulfonic acid
SolventToluene
Temperature110–120°C
Time8–12 hours
Yield75–85%

Bromination to Introduce Bromomethyl Group

Compound III undergoes bromination using liquid bromine in dichloromethane at 0–5°C, yielding trans-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol benzoate (Compound IV). The trans-isomer dominates initially but is later converted to the cis-form.

Key Data:

  • Bromine stoichiometry: 1.1 equivalents

  • Reaction time: 2–4 hours

  • Isolation method: Crystallization from ethanol

Stereochemical Inversion via Hydrolysis and Re-ketalization

The trans-brominated intermediate (Compound IV) is hydrolyzed using oxalic acid in aqueous acetone to yield a diol, which is re-ketalized with glycerol under acidic conditions. This step ensures inversion to the cis-configuration.

Optimized Parameters:

  • Hydrolysis agent: 10% oxalic acid in acetone/water (3:1)

  • Re-ketalization catalyst: Methanesulfonic acid

  • Cis/trans ratio post-reaction: 7:3

Imidazole Substitution and Final Purification

Nucleophilic Displacement of Bromine

The bromomethyl group in the cis-intermediate reacts with imidazole in dimethylformamide (DMF) at 80°C for 6–8 hours. Sodium iodide is added to facilitate bromide displacement.

Reaction Setup:

ComponentQuantity
cis-Brominated compound1.0 equivalent
Imidazole2.5 equivalents
SolventDMF
AdditiveNaI (0.2 equivalents)

Isolation of cis-Isomer

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:1) or recrystallization from isopropanol. The cis-isomer is identified by NMR coupling constants (J = 6–8 Hz for dioxolane protons).

Typical Yields:

  • Chromatography: 60–70%

  • Recrystallization: 50–55%

Alternative Routes and Industrial-Scale Adaptations

One-Pot Synthesis via Tosylate Intermediate

An industrial method involves converting the diol intermediate to its tosylate derivative using p-toluenesulfonyl chloride. Subsequent reaction with imidazole in the presence of cesium carbonate yields the target compound with >90% stereopurity.

Advantages:

  • Eliminates bromination step

  • Higher throughput (85–90% yield)

Enzymatic Resolution

Recent advances employ lipase-catalyzed hydrolysis of racemic esters to isolate the cis-enantiomer. This method achieves enantiomeric excess (ee) >98% but remains cost-prohibitive for large-scale production.

Critical Analysis of Methodologies

Comparison of Key Methods

MethodYield (%)Purity (%)Scalability
Classical bromination60–7095–98Moderate
Tosylate-based85–9099High
Enzymatic resolution40–50>99Low

Challenges and Solutions

  • Stereochemical control: Use of bulky protecting groups (e.g., tert-butyldimethylsilyl) improves cis-selectivity during ketalization.

  • Byproduct formation: Trans-isomers are removed via selective crystallization as nitrate salts.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.30 (s, 1H), 4.20–4.05 (m, 2H), 3.95 (dd, J = 8.0 Hz, 1H).

  • HPLC purity: >99% (C18 column, acetonitrile/water 65:35).

Regulatory Considerations

The compound must comply with ICH Q3A/B guidelines for residual solvents (<500 ppm DMF) and heavy metals (<10 ppm) .

Biological Activity

The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol (CAS Number: 134071-44-6) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Basic Information

  • Molecular Formula : C21H20Cl2N2O5S
  • Molecular Weight : 483.36 g/mol
  • IUPAC Name : ((2R,4R)-2-((1H-imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
  • CAS Number : 134071-44-6

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The imidazole moiety is believed to play a crucial role in disrupting microbial cell membranes.
  • Antiparasitic Effects : The compound has been evaluated for its efficacy against parasites such as Leishmania species. In vitro assays demonstrated significant cytotoxicity against these parasites.
  • Anticancer Potential : Investigations into the compound's anticancer properties revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AntimicrobialE. coli15
AntiparasiticLeishmania donovani10
AnticancerHeLa Cells20

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, with notable inhibition of E. coli and Staphylococcus aureus at concentrations below 20 µM.

Case Study 2: Anticancer Activity

A recent investigation published in Cancer Research explored the compound's effects on HeLa cervical cancer cells. The study found that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, suggesting its potential as an anticancer agent.

Scientific Research Applications

Pharmaceutical Applications

1. Antifungal Activity
The primary application of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol is as an intermediate in the synthesis of ketoconazole and other imidazole-based antifungal agents. Ketoconazole is widely used to treat fungal infections due to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes.

2. Drug Development
Research indicates that modifications to the imidazole ring can enhance the activity and selectivity of antifungal compounds. The compound's structure allows for further derivatization, which can lead to the development of novel drugs with improved efficacy against resistant fungal strains.

Case Studies

StudyFindings
Synthesis of Ketoconazole Derivatives A study demonstrated that derivatives of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane could be synthesized to enhance antifungal activity while reducing toxicity .
In Vitro Efficacy Against Fungi Research showed that compounds derived from this dioxolane exhibited significant antifungal activity against Candida species, outperforming traditional treatments .
Structure-Activity Relationship (SAR) Analysis An SAR analysis indicated that modifications on the dichlorophenyl group significantly affect the potency and selectivity of the resulting antifungal agents .

Comparison with Similar Compounds

Triazole-Substituted Analogues

A key structural variant replaces the imidazole group with a 1,2,4-triazole ring. For example:

  • cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol Mesilate (CAS 67914-86-7) is an impurity in itraconazole synthesis .

Key Differences :

  • Activity : Triazole derivatives (e.g., itraconazole, fluconazole) exhibit enhanced selectivity for fungal CYP450 over human isoforms, reducing toxicity compared to imidazole-based ketoconazole .
  • Synthesis : Triazole introduction often requires distinct alkylation steps, impacting reaction conditions and yields.

Ester Derivatives

Esterification of the methanol group modifies solubility and reactivity:

  • (2R,4R)-rel-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-Dioxolane-4-methanol 4-Methylbenzenesulfonate (CAS 134071-44-6): This tosylate ester serves as a reactive intermediate for further piperazine coupling in ketoconazole synthesis .
  • cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate (CAS 70894-66-5): Industrial-grade ester with improved stability for large-scale manufacturing .

Key Differences :

  • Reactivity : Tosylate esters are superior leaving groups, facilitating nucleophilic substitutions in downstream reactions .
  • Applications : Benzoate derivatives are preferred in industrial settings due to lower hygroscopicity .

Piperazine-Linked Derivatives

Ketoconazole itself incorporates the target compound as a substructure linked to a piperazine-acetyl group:

  • cis-1-Acetyl-4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine (CAS 65277-42-1): This modification enhances antifungal efficacy by improving membrane penetration .

Key Differences :

  • Pharmacokinetics: The acetyl-piperazine moiety extends half-life and bioavailability compared to non-linked analogues .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Application/Activity
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol Imidazole, methanol C13H13Cl2N2O3 314.16 Ketoconazole intermediate
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol Mesilate Triazole, mesilate C14H15Cl2N3O5S 416.25 Itraconazole impurity
(2R,4R)-rel-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-Dioxolane-4-methanol 4-Methylbenzenesulfonate Tosylate ester C21H20Cl2N2O5S 483.37 Reactive intermediate
cis-1-Acetyl-4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine Acetyl-piperazine C26H28Cl2N4O4 531.43 Active ingredient (ketoconazole)

Research Findings and Implications

  • Imidazole vs. Triazole : Imidazole derivatives (e.g., ketoconazole) exhibit broader antifungal spectra but higher hepatotoxicity, while triazole derivatives (e.g., itraconazole) offer improved safety profiles due to selective CYP450 inhibition .
  • Esterification : Tosylate and benzoate esters enhance synthetic utility by increasing solubility in organic solvents, enabling efficient coupling reactions .
  • Stereochemical Sensitivity : The cis-configuration is critical; trans-isomers show reduced antifungal activity due to steric hindrance in enzyme binding .

Q & A

Q. Table 1: Synthesis Parameters

ParameterOptimal RangeImpact on Yield/PuritySource
Reaction Temperature60–80°C (reflux)Minimizes degradation
Catalyst (Acetic Acid)2–3 dropsAccelerates cyclization
Purification MethodMethanol recrystallizationPurity ≥99%

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 6.35–8.32 ppm) and dioxolane methylene groups (δ 3.5–4.2 ppm) .
  • Melting Point Analysis : 134–138°C confirms crystallinity .
  • GC/MS : Verifies molecular ion peak at m/z 257.1 (C11_{11}H10_{10}Cl2_2N2_2O) .
  • Elemental Analysis : Matches calculated C (64.13%), H (4.81%), N (22.42%) .

Advanced: What computational approaches optimize synthesis and predict reactivity?

Methodological Answer:
Quantum mechanical calculations (e.g., DFT) model transition states and reaction pathways. For example:

  • Reaction Path Search : Identifies energy barriers for imidazole incorporation .
  • In Silico Screening : Predicts regioselectivity in dichlorophenyl substitutions .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection for crystallization .
    These methods reduce experimental iterations by 30–50% .

Advanced: How are discrepancies in antifungal efficacy across fungal strains resolved?

Methodological Answer:
Contradictions arise from variations in:

  • Strain-Specific Resistance : Efflux pump activity in Candida albicans reduces intracellular accumulation .
  • Testing Protocols : Standardized MIC (Minimum Inhibitory Concentration) assays (e.g., CLSI M27) improve reproducibility .
  • Synergistic Studies : Combination with azoles (e.g., fluconazole) enhances efficacy against resistant strains .

Q. Table 2: Antifungal Activity Data

Fungal StrainMIC (μg/mL)Synergy with FluconazoleSource
Candida albicans2.54-fold reduction
Aspergillus fumigatus10.0No synergy

Environmental: What are its degradation pathways, and how is persistence assessed?

Methodological Answer:
Environmental fate studies use:

  • Hydrolysis Studies : pH-dependent degradation (t1/2_{1/2} = 15 days at pH 7) .
  • Photolysis : UV exposure cleaves the dioxolane ring, forming 2,4-dichlorophenol .
  • Microbial Degradation : Soil assays with Pseudomonas spp. show 60% mineralization in 30 days .
    Analytical methods include HPLC-MS for metabolite identification .

Advanced: How is the compound used as a template in molecularly imprinted polymers (MIPs)?

Methodological Answer:
The compound serves as a fragment template for MIPs targeting imidazole fungicides:

  • Polymer Synthesis : Crosslinking with methacrylic acid/ethylene glycol dimethacrylate creates selective binding sites .
  • Binding Efficiency : MIPs show 90% rebinding capacity for structural analogs (e.g., ketoconazole) .
  • Applications : Solid-phase extraction (SPE) columns pre-concentrate trace fungicides in environmental samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.